molecular formula C10H8N2O B1221830 3-Acetyl-2,7-naphthyridine CAS No. 73607-00-8

3-Acetyl-2,7-naphthyridine

Cat. No. B1221830
CAS RN: 73607-00-8
M. Wt: 172.18 g/mol
InChI Key: VBBXXOOMKKQNNS-UHFFFAOYSA-N
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Description

3-Acetyl-2,7-naphthyridine belongs to the class of organic compounds known as naphthyridines . Naphthyridines are compounds containing a naphthyridine moiety, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .


Synthesis Analysis

The synthesis of 2,7-naphthyridine derivatives has been achieved through various methods. One such method involves the rearrangement of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines or thiopyrano[3,4-c]pyridines .


Molecular Structure Analysis

The molecular formula of 3-Acetyl-2,7-naphthyridine is C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .


Chemical Reactions Analysis

The reactivity of 2,7-naphthyridine derivatives has been explored with various electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

3-Acetyl-2,7-naphthyridine has a molecular formula of C10H8N2O, an average mass of 172.183 Da, and a monoisotopic mass of 172.063660 Da .

Scientific Research Applications

Tautomerism and Hydrogen Bonding

3-Acetyl-2,7-naphthyridine derivatives exhibit interesting behaviors such as tautomerism, as studied in various naphthyridine compounds. These compounds can exist in multiple forms, shifting between them based on the environment. The study by Alvarez-Rúa et al. (2004) investigates the tautomerism in 2,7-disubstituted 1,8-naphthyridines, which are structurally related to 3-Acetyl-2,7-naphthyridine. Their research, involving NMR and DFT calculations, highlights the importance of hydrogen bonding and secondary interactions in these compounds (Alvarez-Rúa et al., 2004).

Synthetic Routes and Derivatives

The development of synthetic routes for naphthyridine derivatives is crucial for exploring their potential applications. Delieza et al. (1997) describe an efficient method to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, which are structurally similar to 3-Acetyl-2,7-naphthyridine. These compounds have significant pharmaceutical use, underscoring the importance of these synthesis methods in drug discovery (Delieza et al., 1997).

Pharmaceutical Potential

2,7-Naphthyridine derivatives, including 3-Acetyl-2,7-naphthyridine, have shown a broad spectrum of biological activities. Wójcicka (2021) provides an overview of these activities, which include antitumor, antimicrobial, analgesic, and anticonvulsant effects. This review presents various methods for obtaining 2,7-naphthyridine analogs and highlights their pharmaceutical potential, indicating the significance of these compounds in therapeutic research (Wójcicka, 2021).

Antibacterial and Antifungal Properties

Some derivatives of 2,7-naphthyridines demonstrate antibacterial and antifungal properties. For instance, Fayyadh (2018) synthesized compounds derived from 2-chloro-1,8-Naphthyridine-3-carbaldyhyd, which exhibited in vitro antibacterial activity. These findings suggest potential applications of 3-Acetyl-2,7-naphthyridine derivatives in developing new antibacterial agents (Fayyadh, 2018).

Future Directions

Naphthyridines, including 3-Acetyl-2,7-naphthyridine, have shown a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Further studies could focus on exploring these activities in more detail and developing new synthetic methodologies for constructing medicinally important scaffolds .

properties

IUPAC Name

1-(2,7-naphthyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)10-4-8-2-3-11-5-9(8)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBXXOOMKKQNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C2C=NC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223794
Record name Naphthyridylmethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,7-naphthyridine

CAS RN

73607-00-8
Record name 1-(2,7-Naphthyridin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73607-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthyridylmethylketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073607008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthyridylmethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-2,7-naphthyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
A Wójcicka - Current Organic Chemistry, 2021 - ingentaconnect.com
2,7-Naphthyridine is one of the six structural isomers of pyridopyridine. Biological investigations have shown that these compounds have a broad spectrum of activity. They have been …
Number of citations: 5 www.ingentaconnect.com
M Lotter, J Schilling, E Reimann… - Archiv der Pharmazie …, 2006 - Wiley Online Library
The one‐pot reaction of 4‐benzylpyridine‐3‐carbonitrile with Bredereck's reagent and subsequent treatment with either glacial acetic acid and sulfuric acid or ammonium acetate …
Number of citations: 16 onlinelibrary.wiley.com
AMK El-Dean, AA Geies, R Hassanien… - Russian Journal of …, 2022 - Springer
The reaction of 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate gave 1-hydrazinyl-7-methyl-3-sulfanylidene-2,…
Number of citations: 0 link.springer.com
S Yue, C Peng, D Zhao, X Xia, C Tan… - Journal of the …, 2022 - Wiley Online Library
BACKGROUND Theabrownin (TB), a high macromolecular compound and a characteristic component of Pu‐erh tea, is able to markedly regulate blood lipid and glucose metabolism. …
Number of citations: 11 onlinelibrary.wiley.com
Z Hossaini, N Tabarsaei, S Khandan… - Applied …, 2021 - Wiley Online Library
In this study, ZnO/Ag/Fe 3 O 4 /CNTs nanoparticles (NPs) immobilized on carbon nanotubes (ZnO/Ag/Fe 3 O 4 /CNTs) were synthesized using Petasites hybridus rhizome water extract …
Number of citations: 6 onlinelibrary.wiley.com
E Barbu, JJ Wolff, I Bolocan, F Cuiban - Heterocyclic …, 2000 - degruyter.com
The first synthetic route to the naphthyridyl methyl ketone 1, which has been isolated from valerian (and is thought to be responsible for its physiological effects) is now reported. …
Number of citations: 6 www.degruyter.com
G Chabowska, E Barg, A Wójcicka - Molecules, 2021 - mdpi.com
Marine and terrestrial environments are rich sources of various bioactive substances, which have been used by humans since prehistoric times. Nowadays, due to advances in chemical …
Number of citations: 5 www.mdpi.com
Z Hossaini, A Noushin, P Valipour… - Polycyclic Aromatic …, 2022 - Taylor & Francis
The Fe 3 O 4 /ZnO/MWCNTs magnetic nanocomposites as a high performance organomettalic catalyst was employed for the preparation of naphthyridine derivatives in high yields via …
Number of citations: 4 www.tandfonline.com
A Kamlah, F Bracher - Letters in Organic Chemistry, 2019 - ingentaconnect.com
A new synthesis of the 2,6-naphthyridine alkaloid 4-methyl-2,6-naphthyridine from Antirrhinum majus has been developed. Key steps are a regioselective oxidation of 3-bromo-4,5- …
Number of citations: 3 www.ingentaconnect.com
B Zhang, M Liu, Z Yue, X Chen, C Li, L Liu… - International Journal of …, 2023 - mdpi.com
Abnormal mutations in the microbial structure of early-weaning mammals are an important cause of enteritis. Based on the multiple known beneficial functions of butyrate, we …
Number of citations: 1 www.mdpi.com

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